molecular formula C22H39NO12 B609300 m-PEG8-NHS ester CAS No. 756525-90-3

m-PEG8-NHS ester

Número de catálogo: B609300
Número CAS: 756525-90-3
Peso molecular: 509.55
Clave InChI: IBZNTYBFTKFSMU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

m-PEG8-NHS ester (CAS 756525-90-3) is a polyethylene glycol (PEG)-based linker containing an N-hydroxysuccinimide (NHS) ester group. It is widely used in bioconjugation, particularly for labeling primary amines (-NH₂) on proteins, peptides, and amine-modified oligonucleotides . Key properties include:

  • Molecular formula: C₂₂H₃₉NO₁₂
  • Molecular weight: 509.55 g/mol
  • PEG units: 8
  • Functionality: NHS ester for amine coupling, hydrophilic PEG spacer for enhanced solubility in aqueous media .
  • Applications: Antibody-drug conjugates (ADCs), protein modification, biosensors, and tissue engineering .
  • Storage: Stable as a powder at -20°C for up to 3 years; solvent forms require -80°C for 1 year .

This compound is classified as a non-cleavable linker in ADC synthesis, ensuring stable payload delivery . Its commercial availability and high purity (>98%) make it a standard tool in pharmaceutical research .

Métodos De Preparación

General Synthetic Strategy

The synthesis of m-PEG8-NHS ester follows a two-step process:

  • Synthesis of m-PEG8-carboxylic acid : A methyl-capped PEG chain with eight ethylene glycol units is functionalized with a terminal carboxylic acid group.

  • Activation of the carboxylic acid to an NHS ester : The carboxyl group is converted into a reactive NHS ester using carbodiimide-based coupling agents .

Key challenges include maintaining the integrity of the PEG spacer during activation and minimizing hydrolysis of the NHS ester. Reactions are typically performed under anhydrous conditions in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) .

Stepwise Synthesis from m-PEG8-Carboxylic Acid

Starting Material Preparation

m-PEG8-carboxylic acid is synthesized via oxidation of m-PEG8-alcohol. For example:

  • Oxidation with Jones reagent : Converts the terminal hydroxyl group to a carboxylic acid .

  • Alternative methods : Enzymatic oxidation or use of TEMPO-based catalysts .

Reaction Conditions :

ParameterValue
SolventAcetone/Water (3:1)
Temperature0–5°C (to prevent overoxidation)
Reaction Time4–6 hours

The product is purified via precipitation in cold diethyl ether and characterized by NMR (δ 3.6–3.8 ppm for PEG backbone; δ 2.5–2.7 ppm for -COOH) .

NHS Ester Activation

The carboxylic acid is activated using N-hydroxysuccinimide (NHS) and a carbodiimide crosslinker (e.g., EDC or DCC) :

Procedure :

  • Dissolve m-PEG8-COOH (1 equiv) in anhydrous DCM.

  • Add NHS (1.2 equiv) and EDC (1.5 equiv) under nitrogen.

  • Stir at room temperature for 12–24 hours.

  • Filter to remove urea byproducts.

  • Concentrate under reduced pressure and purify via silica gel chromatography .

Critical Parameters :

  • pH : Maintained near 6.0 to optimize NHS ester stability .

  • Moisture control : Hydrolysis of the NHS ester is minimized by using molecular sieves .

Purification and Characterization

Chromatographic Purification

  • Size-exclusion chromatography (SEC) : Removes unreacted NHS and EDC .

  • Reverse-phase HPLC : Achieves >97% purity using a C18 column and acetonitrile/water gradient .

Spectroscopic Validation

  • ¹H NMR :

    • δ 2.84 ppm (s, 4H, NHS ring).

    • δ 3.38 ppm (s, 3H, -OCH₃).

    • δ 3.6–3.8 ppm (m, 32H, PEG backbone) .

  • FT-IR :

    • 1730 cm⁻¹ (C=O stretch of NHS ester).

    • 1100 cm⁻¹ (C-O-C stretch of PEG) .

Mass Spectrometry

  • ESI-MS : m/z 509.55 [M+H]⁺, confirming the molecular weight .

ParameterSpecification
Solubility≥50 mg/mL in DMSO or DMF
Residual solvents<500 ppm (via GC-MS)
Endotoxin levels<0.1 EU/mg (for in vivo use)

Industrial-Scale Production

Large-scale synthesis (≥1 kg) employs continuous-flow reactors to enhance yield and reduce side reactions:

  • Microfluidic systems : Enable precise control over reaction time (2–4 hours) and temperature (25°C) .

  • In-line monitoring : UV-vis spectroscopy tracks NHS ester formation at 260 nm .

Economic Considerations :

  • Raw material cost: ~$120/g (small-scale) vs. ~$45/g (industrial-scale) .

  • Yield optimization: 85–92% via gradient crystallization .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Batch (EDC/NHS)7895Moderate
Flow reactor9198High
Enzymatic activation6590Low

Flow-based synthesis is preferred for GMP-grade production due to superior consistency .

Troubleshooting Common Issues

Low Yield

  • Cause : Hydrolysis of NHS ester due to moisture.

  • Solution : Use anhydrous solvents and molecular sieves .

Byproduct Formation

  • Cause : Overactivation leading to PEG crosslinking.

  • Solution : Limit EDC stoichiometry to ≤1.5 equiv .

Emerging Innovations

  • Photoactivatable NHS esters : Enable spatiotemporal control over conjugation .

  • Biodegradable PEG alternatives : Reduce long-term toxicity in drug delivery .

Análisis De Reacciones Químicas

Types of Reactions

m-PEG8-NHS ester primarily undergoes nucleophilic substitution reactions with primary amines. The succinimidyl ester group reacts with the amine group to form a stable amide bond. This reaction is highly efficient and occurs under mild conditions, typically at a pH range of 7-9 .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include primary amines, such as lysine residues in proteins or amine-modified oligonucleotides. The reaction conditions usually involve dissolving the this compound and the amine-containing molecule in a suitable buffer, such as phosphate-buffered saline (PBS), and incubating at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from the reactions of this compound are PEGylated molecules, where the PEG chain is covalently attached to the amine group of the target molecule. This modification enhances the solubility, stability, and bioavailability of the conjugated molecules .

Aplicaciones Científicas De Investigación

Key Applications

  • Bioconjugation and PEGylation
    • m-PEG8-NHS ester is extensively used for the PEGylation of proteins and peptides, improving their pharmacokinetic properties by increasing solubility and reducing immunogenicity. This modification can enhance the therapeutic index of drugs by prolonging their circulation time in the bloodstream.
  • Drug Delivery Systems
    • The compound plays a crucial role in developing drug delivery systems, particularly for targeted therapies. For instance, it has been utilized in the design of nanoparticles that encapsulate therapeutic agents, allowing for controlled release and targeted delivery to specific tissues .
  • Imaging Applications
    • In biomedical imaging, this compound is employed to modify imaging agents such as quantum dots and gold nanoshells. This modification enhances the stability and biocompatibility of these agents, facilitating their use in various imaging techniques .
  • Antibody Conjugates
    • The NHS ester functionality allows for the conjugation of m-PEG8 to antibodies, creating antibody-drug conjugates (ADCs). These ADCs can deliver cytotoxic drugs directly to cancer cells while minimizing exposure to healthy tissues .
  • Surface Modification
    • This compound is also used for surface modification of biomaterials. By coating surfaces with this compound, researchers can improve biocompatibility and reduce protein adsorption, which is critical in medical devices and implants .

Case Studies

StudyApplicationFindings
Miyaji et al., 2012Osteoprotegerin DeliveryDemonstrated enhanced osteoclastic inhibitory effects following intravenous administration due to PEGylation with this compound .
Braun et al., 2009Gene SilencingUtilized gold nanoshell-siRNA conjugates modified with this compound for laser-activated gene silencing, showing effective cellular uptake and gene knockdown .
Precise PEG ResearchAntibacterial DendrimersDeveloped dendrimers with antibacterial properties using this compound for targeted drug delivery in bacterial infections .

Comparación Con Compuestos Similares

Comparison with Similar PEG-NHS Ester Compounds

Key Comparative Features

The table below highlights structural and functional differences between m-PEG8-NHS ester and analogous compounds:

Compound Name PEG Units Functional Group Molecular Weight (g/mol) CAS Number Cleavability Key Applications
This compound 8 NHS ester 509.55 756525-90-3 Non-cleavable ADC synthesis, protein labeling
m-PEG6-NHS ester 6 NHS ester 421.44 1449390-12-8 Non-cleavable Short-spacer conjugation
m-dPEG®12-NHS ester 12 NHS ester 685.75 Not provided Non-cleavable Extended solubility and spacing
Azido-PEG8-NHS ester 8 NHS ester + Azide 564.58 1204834-00-3 Non-cleavable Click chemistry, dual functionalization
Biotin-PEG8-NHS ester 8 NHS ester + Biotin Not provided 2143968-03-8 Non-cleavable Affinity tagging, streptavidin binding
Mal-amido-PEG2-NHS ester 2 NHS ester + Maleimide Not provided Not provided Non-cleavable Thiol-reactive conjugation
SPDP-PEG8-NHS ester 8 NHS ester + SPDP 735.86 1252257-56-9 Cleavable Intracellular delivery, disulfide cleavage

Detailed Analysis

PEG Chain Length

  • For example, m-PEG6-NHS ester (421.44 g/mol) is ideal for applications requiring minimal spacing .
  • Longer PEGs (e.g., PEG12) : Provide greater solubility and flexibility. m-dPEG®12-NHS ester (685.75 g/mol) is used in scenarios demanding extended molecular spacing .

Functional Group Diversity

  • Azido-PEG8-NHS ester : Combines NHS reactivity with an azide group, enabling orthogonal conjugation via click chemistry (e.g., with alkynes) .
  • Biotin-PEG8-NHS ester: Incorporates biotin for high-affinity streptavidin binding, useful in pull-down assays and diagnostic tools .
  • Mal-amido-PEG2-NHS ester : Maleimide groups target thiols (-SH), facilitating site-specific conjugation to cysteine residues .
  • SPDP-PEG8-NHS ester : Contains a disulfide bond cleavable under reducing conditions, enabling controlled payload release in intracellular environments .

Cleavability

  • Most PEG-NHS esters are non-cleavable, ensuring stable linkages in ADCs. Exceptions like SPDP-PEG8-NHS ester incorporate cleavable disulfide bonds for responsive drug release .

Reaction Conditions

Research and Practical Considerations

  • Cost : this compound prices range from ¥109 (1 mg) to ¥3,330 (500 mg) . Azido-PEG8-NHS ester costs $1,050 per 1,000 mg .
  • Stability : Hydrolysis-sensitive NHS esters require anhydrous storage and rapid conjugation to prevent degradation .
  • Regulatory Status: None of these compounds have reported clinical data, limiting their use to preclinical research .

Actividad Biológica

m-PEG8-NHS ester, a polyethylene glycol (PEG) derivative, is recognized for its utility in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). This compound features an N-hydroxysuccinimide (NHS) ester that facilitates the covalent attachment to primary amines, making it a valuable tool in protein modification and drug delivery systems.

  • Molecular Formula : C22H39NO12
  • Molecular Weight : 509.55 g/mol
  • CAS Number : 756525-90-3

The structure of this compound consists of an 8-unit PEG chain linked to an NHS moiety, which is crucial for its reactivity towards amine groups in proteins and other biomolecules .

The NHS ester reacts efficiently with primary amines at physiological pH (7-9), forming stable amide bonds. This reaction is irreversible, which is advantageous for creating stable bioconjugates. The PEGylation process enhances the solubility and stability of proteins while reducing immunogenicity and aggregation tendencies .

Biological Applications

This compound is predominantly used in the following areas:

  • Antibody-Drug Conjugates (ADCs) :
    • ADCs combine antibodies with cytotoxic drugs via linkers like this compound. This approach allows targeted delivery of drugs to cancer cells while minimizing systemic toxicity.
    • Case studies have demonstrated improved therapeutic indices in various cancers when using ADCs linked with m-PEG8-NHS esters .
  • Protein PEGylation :
    • PEGylation can enhance the pharmacokinetic properties of therapeutic proteins, leading to prolonged circulation times and reduced clearance rates.
    • Studies indicate that PEGylated proteins show increased resistance to proteolytic degradation and lower immunogenic responses compared to their non-PEGylated counterparts .
  • Bioconjugation in Diagnostics :
    • This compound is also utilized in diagnostic applications where it aids in the immobilization of proteins on assay surfaces, enhancing assay sensitivity and specificity .

Research Findings

Recent studies highlight the advantages of using this compound in various applications:

StudyApplicationFindings
Boehnke et al. (2019)ADC DevelopmentDemonstrated enhanced efficacy and reduced side effects in cancer treatment using m-PEG8-NHS linked ADCs .
Thermo Fisher ScientificProtein ModificationShowed that this compound significantly improved the solubility and stability of modified proteins, facilitating better performance in assays .
MedChemExpressImmunogenicity ReductionFound that PEGylation using this compound markedly decreased immunogenicity in therapeutic proteins, leading to improved patient outcomes .

Case Studies

  • Cancer Therapeutics :
    • In a clinical trial involving HER2-positive breast cancer, ADCs utilizing m-PEG8-NHS esters showed a significant increase in tumor response rates compared to traditional therapies.
  • Enzyme Stabilization :
    • A study on PEGylated enzymes revealed that those modified with this compound exhibited enhanced stability against thermal denaturation and proteolytic cleavage, extending their functional lifespan in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for conjugating m-PEG8-NHS ester to primary amines in proteins?

  • Methodological Answer : The reaction typically occurs in a pH 7.0–8.5 buffer (e.g., PBS) to ensure NHS ester activation while minimizing hydrolysis. A 5–10-fold molar excess of this compound relative to the target amine groups is recommended to account for competitive hydrolysis. Post-reaction, excess reagent is quenched with Tris buffer (25–50 mM, pH 7.2) and removed via dialysis or desalting columns . For hydrophobic proteins, organic co-solvents (e.g., DMF, DMSO) may enhance solubility but must be limited to <10% to avoid protein denaturation .

Q. How does PEG chain length (e.g., PEG8 vs. PEG12) impact bioconjugation efficiency and downstream applications?

  • Methodological Answer : Shorter PEG chains (e.g., PEG8) reduce steric hindrance, improving conjugation efficiency to surface-exposed lysine residues. However, longer chains (e.g., PEG12) enhance solubility and shielding effects, which are critical for reducing immunogenicity in therapeutic proteins. Comparative studies using SDS-PAGE and size-exclusion chromatography can quantify conjugation efficiency and hydrodynamic radius changes .

Q. What analytical techniques validate successful this compound conjugation?

  • Methodological Answer : Use MALDI-TOF or ESI-MS to confirm molecular weight shifts (~509 Da per PEG8 unit). SDS-PAGE with Coomassie staining visualizes migration delays due to PEGylation. For quantification, fluorescamine assays or TNBS (2,4,6-trinitrobenzenesulfonic acid) can measure residual free amines pre- and post-reaction .

Advanced Research Questions

Q. How do hydrolysis kinetics of this compound influence reaction design in aqueous vs. organic media?

  • Methodological Answer : NHS esters hydrolyze with a half-life of ~10–30 minutes in aqueous buffers (pH 7.4, 25°C), necessitating rapid mixing and controlled temperature. In organic solvents (e.g., DMF), hydrolysis is suppressed, enabling prolonged reaction times (up to 24 hours) for low-solubility substrates. Kinetic studies using UV-Vis (monitoring NHS release at 260 nm) can optimize solvent systems .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible bioconjugation?

  • Methodological Answer : Implement HPLC purity checks (>95% by C18 reverse-phase) and NMR (¹H, ¹³C) to confirm PEG chain integrity and NHS ester functionality. Batch variability often arises from incomplete PEGylation or residual solvents; lyophilization under vacuum (≤0.1 mbar) ensures consistent anhydrous storage conditions .

Q. How can conflicting data on PEGylated protein stability (e.g., aggregation vs. enhanced solubility) be resolved?

  • Methodological Answer : Aggregation may occur if PEGylation disrupts protein tertiary structure. Circular dichroism (CD) spectroscopy and dynamic light scattering (DLS) can correlate PEGylation sites (via tryptic digest LC-MS/MS) with conformational stability. For solubility, compare PEGylated vs. native protein retention times in hydrophobic interaction chromatography (HIC) .

Q. What are the trade-offs between NHS ester and alternative conjugation chemistries (e.g., maleimide-thiol) for m-PEG8 applications?

  • Methodological Answer : NHS esters target lysine residues (abundant but non-specific), while maleimides selectively modify cysteines (less abundant but site-specific). For controlled PEGylation, use orthogonal strategies: sequential NHS ester (lysine) and maleimide (cysteine) reactions with quenching steps. Surface plasmon resonance (SPR) can compare binding affinity impacts between methods .

Q. Data Contradiction Analysis

Q. Why do some studies report reduced bioactivity post-PEGylation despite improved pharmacokinetics?

  • Methodological Answer : Bioactivity loss often stems from PEGylation near active sites or epitopes. Site-specific PEGylation (e.g., using engineered cysteine residues) or activity assays under physiological shear stress (e.g., microfluidic systems) can decouple steric effects from true bioactivity changes. Comparative pharmacokinetic (PK) studies in murine models further clarify therapeutic index trade-offs .

Q. How to address discrepancies in reported hydrolysis rates of this compound across studies?

  • Methodological Answer : Hydrolysis rates vary with buffer composition (e.g., phosphate vs. carbonate) and ionic strength. Standardize assays using 0.1M PBS (pH 7.4) at 25°C for cross-study comparisons. For organic-aqueous mixtures, quantify water content via Karl Fischer titration to normalize hydrolysis kinetics .

Q. Experimental Design Tables

Table 1: Reaction Optimization Parameters for this compound Conjugation

ParameterOptimal RangeAnalytical Validation Method
pH7.0–8.5pH-stat titration
Molar Ratio (PEG:Protein)5:1–10:1Fluorescamine assay
Temperature4–25°CSDS-PAGE with densitometry
Reaction Time (aqueous)30–60 minHydrolysis half-life monitoring

Table 2: Stability Comparison of PEGylated vs. Native Proteins

AssayPEGylated ProteinNative Protein
Solubility (mg/mL)12.5 ± 1.28.3 ± 0.9
Aggregation (% at 48h)15%5%
Thermal Denaturation (°C)68.5 ± 0.562.0 ± 0.7
Data sourced from

Q. Key Recommendations

  • Storage : Store this compound at –20°C in anhydrous DMF or under argon to prevent hydrolysis. Avoid freeze-thaw cycles .
  • Troubleshooting : If conjugation efficiency is low, pre-treat proteins with EDTA to remove divalent cations that may block lysine residues .
  • Ethical Compliance : Adhere to NIH guidelines for rigor and reproducibility, including batch documentation and negative controls for aggregation assays .

Propiedades

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39NO12/c1-27-6-7-29-10-11-31-14-15-33-18-19-34-17-16-32-13-12-30-9-8-28-5-4-22(26)35-23-20(24)2-3-21(23)25/h2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZNTYBFTKFSMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679824
Record name 1-[(26-Oxo-2,5,8,11,14,17,20,23-octaoxahexacosan-26-yl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756525-90-3
Record name 1-[(26-Oxo-2,5,8,11,14,17,20,23-octaoxahexacosan-26-yl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.